2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC15670802
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N4O2S |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C17H20N4O2S/c1-4-23-15-8-6-5-7-14(15)10-18-21-16(22)11-24-17-19-12(2)9-13(3)20-17/h5-10H,4,11H2,1-3H3,(H,21,22)/b18-10+ |
| Standard InChI Key | WOXXFSIMTXQBAQ-VCHYOVAHSA-N |
| Isomeric SMILES | CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NC(=CC(=N2)C)C |
| Canonical SMILES | CCOC1=CC=CC=C1C=NNC(=O)CSC2=NC(=CC(=N2)C)C |
Introduction
The compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a sulfur-containing heterocyclic derivative with potential applications in medicinal chemistry. Its structure integrates a pyrimidine ring, a hydrazide moiety, and an aromatic aldehyde-derived imine group. Such compounds are often studied for their biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Structural Features:
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Pyrimidine Core: The 4,6-dimethylpyrimidin-2-yl group contributes to the compound's electronic properties and potential bioactivity.
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Thioether Linkage: The sulfur atom bridges the pyrimidine ring and the acetohydrazide moiety, enhancing lipophilicity.
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Hydrazide Functionality: The hydrazide group enables Schiff base formation with aldehydes, as seen in this compound.
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Ethoxyphenyl Imine Group: This moiety introduces aromaticity and electron-donating ethoxy functionality, which can influence receptor binding.
Synthesis
The synthesis of this compound typically involves:
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Step 1: Preparation of 2-thio-4,6-dimethylpyrimidine through thiolation reactions.
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Step 2: Reaction of the thio derivative with chloroacetohydrazide to form the intermediate acetohydrazide.
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Step 3: Condensation with 2-ethoxybenzaldehyde under reflux in ethanol to yield the Schiff base product.
Biological Activity
Compounds similar to 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide have been explored for diverse pharmacological activities:
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Antimicrobial Activity:
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Pyrimidine derivatives are known to inhibit bacterial and fungal growth by targeting nucleic acid synthesis or membrane integrity.
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The thioether and hydrazone functionalities enhance interaction with microbial enzymes.
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Anticancer Potential:
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Schiff bases derived from hydrazides have shown cytotoxicity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
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Enzyme Inhibition:
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Hydrazides are potent inhibitors of enzymes like urease and carbonic anhydrase due to their ability to chelate metal ions in active sites.
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Computational Studies
Molecular docking studies suggest that this compound may bind effectively to biological targets such as:
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VEGFR-2 (Vascular Endothelial Growth Factor Receptor): Potential antiangiogenic activity.
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5-Lipoxygenase (5-LOX): Anti-inflammatory properties through inhibition of leukotriene biosynthesis.
Analytical Characterization
The compound can be characterized using standard analytical techniques:
| Technique | Observations |
|---|---|
| 1H NMR | Signals corresponding to methyl groups (pyrimidine), aromatic protons, and hydrazone NH proton. |
| 13C NMR | Peaks for aromatic carbons, imine carbon, and carbonyl carbon of hydrazide. |
| IR Spectroscopy | Stretching vibrations for C=O (amide), C=N (imine), and C-S bonds. |
| Mass Spectrometry | Molecular ion peak at m/z = 318 confirming molecular weight. |
Applications
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Drug Development:
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This compound serves as a scaffold for designing drugs targeting bacterial infections or cancer pathways.
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Material Science:
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Thioether-based compounds are explored for their use in coordination chemistry and catalysis.
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Agriculture:
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Pyrimidine derivatives are often employed as fungicides or herbicides due to their broad-spectrum activity.
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